molecular formula C4H4ClN3O3 B3363870 (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol CAS No. 1064687-16-6

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

Cat. No.: B3363870
CAS No.: 1064687-16-6
M. Wt: 177.54 g/mol
InChI Key: DVCZGSGHLWFJMN-UHFFFAOYSA-N
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Description

(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol (CAS 1064687-16-6) is a high-purity chemical intermediate with the molecular formula C₄H₄ClN₃O₃ and a molecular weight of 177.54 g/mol . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex heterocyclic systems. Its structure, featuring both a nitro group and a chlorinated pyrazole ring, makes it a valuable precursor for nucleophilic substitution reactions and the development of novel pharmacologically active molecules . Research indicates that structurally related nitro-pyrazole derivatives have demonstrated significant biological activities. Recent studies have explored similar compounds as key intermediates in the synthesis of novel chemical entities with potential antimalarial and anti-SARS-CoV-2 activities . Specifically, 4-nitro-1H-pyrazole cores have been utilized to create hybrid molecules, such as those incorporating a chloroquinoline fragment, which have shown promising in vitro inhibition of the malaria parasite Plasmodium falciparum . Handling of this compound requires appropriate safety measures. It is classified with the GHS07 signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use personal protective equipment and handle the material in a well-ventilated place, keeping the container tightly closed . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-nitro-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3/c5-4-3(8(10)11)2(1-9)6-7-4/h9H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZGSGHLWFJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NN1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization Techniques for 5 Chloro 4 Nitro 1h Pyrazol 3 Yl Methanol and Derivatives

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In proton NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals provide a wealth of information. For pyrazole (B372694) derivatives, the protons on the aromatic ring and substituent groups have characteristic chemical shifts. For instance, in a related derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, aromatic protons appear in the δ = 7.42–8.20 ppm range. mdpi.com The protons of a methyl group on the pyrazole ring show a singlet at δ = 2.43 ppm. mdpi.comresearchgate.net For (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol itself, one would expect to see a signal for the CH₂ group of the methanol (B129727) substituent and a signal for the N-H proton of the pyrazole ring, the positions of which would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR: Carbon NMR provides information about the types of carbon atoms in a molecule. The electron-withdrawing nitro and chloro groups significantly influence the chemical shifts of the pyrazole ring carbons. In C-nitropyrazoles, the carbon atom bearing the nitro group is heavily deshielded. researchgate.net For the derivative 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the carbon attached to the chlorine atom (=C-Cl) in the pyrazole ring appears at δ = 114.4 ppm, while the methyl group carbon is observed at δ = 13.8 ppm. researchgate.net The carbon of the C=N bond in the pyrazole ring is found at δ = 148.8 ppm. researchgate.net These values provide a reference for assigning the carbon signals in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrazole Derivative Derivative: 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Nucleus Signal Type Chemical Shift (ppm) Assignment Source
¹H Singlet 2.43 CH₃ on pyrazole mdpi.com, researchgate.net
¹H Multiplet 7.42-7.62 Aromatic protons mdpi.com
¹H Doublet 8.20 Aromatic protons ortho to NO₂ mdpi.com
¹³C 13.8 CH₃ on pyrazole researchgate.net
¹³C 114.4 =C-Cl on pyrazole researchgate.net
¹³C 148.8 C=N in pyrazole researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. In Electrospray Ionization (ESI-MS), the molecule is often observed as a protonated species [M+H]⁺ or with other adducts like [M+Na]⁺. For example, various pyrazole derivatives have been characterized by ESI-MS, showing clear molecular ion peaks that confirm their expected mass. rsc.org For this compound, MS would be crucial to confirm the mass corresponding to the formula C₄H₃ClN₄O₃ and to observe fragments corresponding to the loss of substituents like NO₂, Cl, or CH₂OH.

IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. For this compound, key expected absorptions would include:

O-H stretch: A broad band around 3200-3600 cm⁻¹ from the methanol hydroxyl group.

N-H stretch: A moderate band around 3100-3500 cm⁻¹ from the pyrazole N-H.

C=N stretch: An absorption in the 1550-1650 cm⁻¹ region for the pyrazole ring.

NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. In a related derivative, these nitro group bands were observed at 1508 and 1345 cm⁻¹. mdpi.comresearchgate.net

C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

Functional Group Absorption Range (cm⁻¹) Compound Context Source
Nitro (NO₂) Asymmetric Stretch 1508 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative mdpi.com, researchgate.net
Nitro (NO₂) Symmetric Stretch 1345 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative mdpi.com, researchgate.net
C=N Stretch 1599 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivative mdpi.com
C≡N Stretch 2197-2223 Various cyano-pyrazole derivatives rsc.org

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The pyrazole ring itself is a chromophore that absorbs in the UV region. nih.govrsc.org Substituents on the ring can cause a shift in the absorption maximum (λ_max). Substitution at the 4-position of a pyrazole ring generally leads to a significant bathochromic (to longer wavelength) shift of over 10 nm. researchgate.net

Certain complex pyrazole derivatives exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to light. For example, a derivative of 5-chloropyrazole, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, is colorless before irradiation, with a λ_max at 255 nm in ethanol. mdpi.comresearchgate.net Upon irradiation with 365 nm UV light, it turns yellow due to the formation of a colored isomer, showing a new absorption band in the visible region at 415 nm. mdpi.comresearchgate.net This phenomenon is attributed to a light-induced reversible ring-opening reaction. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. For pyrazole derivatives, this technique has been instrumental in studying annular tautomerism, confirming which of the two possible N-H tautomers exists in the crystal lattice. researchgate.net While a specific crystal structure for this compound is not publicly available, X-ray diffraction would be the ultimate tool to unambiguously confirm its molecular structure and packing in the solid state.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to analyze the purity of pyrazole derivatives and to separate mixtures. nih.govacs.org By selecting appropriate stationary phases (e.g., C18 for reversed-phase) and mobile phases, one can achieve excellent separation of the target compound from starting materials, byproducts, and other impurities. Chiral stationary phases can be used to separate enantiomers of chiral pyrazole derivatives. nih.govchromatographyonline.comijcpa.in

Supercritical Fluid Chromatography (SFC): SFC is considered a green chromatography technique that offers faster separations and uses less organic solvent compared to HPLC. chromatographyonline.com It has been successfully applied to the chiral separation of pyrazole intermediates. chromatographyonline.com

These techniques are crucial for ensuring that the material used for further studies is of high purity, which is a prerequisite for obtaining reliable spectroscopic data and for any subsequent applications.

Advanced Applications and Research Directions of Pyrazole Derivatives in Specialized Fields

Role in Medicinal Chemistry Research (Mechanism-Oriented)

The pyrazole (B372694) scaffold is a recurring motif in numerous clinically approved drugs, underscoring its significance in medicinal chemistry. nih.gov The diverse therapeutic applications of pyrazole derivatives stem from their ability to be readily functionalized, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological activities. nih.gov

Enzyme Inhibitor Design and Molecular Interactions

Pyrazole derivatives are extensively explored as inhibitors of various enzymes, playing a crucial role in the management of numerous diseases. The design of these inhibitors often involves modifying the substituents on the pyrazole ring to optimize interactions with the enzyme's active site. For instance, the development of pyrazole-based inhibitors for N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, highlights the importance of specific substitutions for inhibitory potency. mdpi.com Similarly, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov

The substituents on the (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol molecule are poised to influence its enzyme inhibitory potential. The electron-withdrawing nature of the chloro and nitro groups can modulate the acidity of the pyrazole N-H, potentially influencing hydrogen bonding interactions within an enzyme's active site. nih.gov The hydroxymethyl group at the 3-position can act as both a hydrogen bond donor and acceptor, providing additional anchor points for binding.

Table 1: Examples of Pyrazole Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeTherapeutic AreaKey Structural Features for Activity
Pyrazole thioether analogsDapEAntibacterialN-phenyl and N-2-pyridyl substitutions mdpi.com
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3Neurodegenerative diseasesCyclopropanecarbonyl pyrrolidinylamino pyrimidine (B1678525) moiety nih.gov
Pyrazole-based heterocyclesα-glucosidaseDiabetesVaries depending on the heterocyclic system attached researchgate.net

Receptor Ligand Design and Binding Mechanisms

The pyrazole core is a key component in the design of ligands for various receptors, most notably the cannabinoid receptors (CB1 and CB2). The discovery of rimonabant, a pyrazole-based CB1 receptor antagonist, spurred extensive research into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor modulators. nih.govelsevierpure.comnih.gov SAR studies have revealed that specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective CB1 receptor antagonism. elsevierpure.comnih.gov

For this compound, the substituents would likely dictate its receptor binding profile. The 5-chloro and 4-nitro groups would significantly alter the electronic distribution of the pyrazole ring compared to the phenyl group often seen in cannabinoid receptor ligands. The 3-hydroxymethyl group offers a potential interaction point within a receptor's binding pocket, differing from the carboxamide groups commonly found in pyrazole-based CB1 antagonists. elsevierpure.comnih.gov

Mechanistic Studies of Biological Activity

The biological activities of pyrazole derivatives are diverse and their mechanisms of action are a subject of ongoing research. These mechanisms include enzyme inhibition, receptor modulation, and interference with cellular processes like DNA synthesis and oxidative stress pathways.

DNA Adduct Formation: While direct evidence for DNA adduct formation by this compound is lacking, certain nitroaromatic compounds are known to be activated by cellular reductases to reactive intermediates capable of forming DNA adducts. nih.govnih.gov The nitro group on the pyrazole ring could potentially undergo metabolic reduction, leading to reactive species that could interact with DNA.

Specific Enzyme Inhibition: As discussed in section 6.1.1, pyrazole derivatives are potent inhibitors of a wide range of enzymes. mdpi.comnih.gov The specific enzyme inhibition profile of this compound would need to be determined experimentally but could be hypothesized based on its structural similarity to known inhibitors.

Anti-mycobacterium Activity: Several pyrazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis. nih.govfrontiersin.org For instance, a series of 3-substituted 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles were found to inhibit mycolic acid biosynthesis. nih.gov The presence of both chloro and nitro groups in the target compound suggests that it could be investigated for antimycobacterial activity, as these groups are often found in antimycobacterial agents. nih.gov

Anti-malarial Activity: Chloroquine-pyrazole analogues have been synthesized and evaluated for their anti-malarial activity against chloroquine-resistant Plasmodium falciparum. nih.gov These studies indicate that the pyrazole scaffold can be a valuable template for the design of new anti-malarial drugs. The chloro and nitro functionalities of this compound make it a candidate for exploration in this therapeutic area.

Development of Chemical Probes and Biological Tools

The adaptability of the pyrazole scaffold makes it an excellent foundation for the development of chemical probes and biological tools. These probes are instrumental in studying biological systems by allowing for the visualization, identification, and functional characterization of specific biomolecules. For example, iodinated pyrazole derivatives have been developed as SPECT ligands for in vivo imaging of brain CB1 receptors. elsevierpure.comnih.gov The functional groups on this compound, particularly the hydroxymethyl group, could be further modified to attach fluorophores or other reporter tags, enabling its use as a chemical probe.

Agrochemical Research Applications

Pyrazole derivatives have found widespread use in agriculture as herbicides, insecticides, and fungicides. nih.gov The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole aldehydes, is a key step in the production of some agrochemically active pyrazoles. mdpi.com The specific substitution pattern on the pyrazole ring is critical for its biological activity and selectivity in an agricultural context. The combination of a chloro and a nitro group, as seen in this compound, is a feature present in some commercial pesticides, suggesting its potential utility in the development of new agrochemicals.

Material Science and Functional Materials Development

In the realm of material science, pyrazole derivatives are being investigated for their unique optical and electronic properties. For instance, a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative containing a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety has been shown to exhibit interesting photochromic behavior in both crystalline and solution phases. mdpi.com Such compounds have potential applications in the development of molecular switches, optical data storage, and smart materials. The electron-withdrawing nitro group and the polar hydroxymethyl group in this compound could influence its solid-state packing and intermolecular interactions, potentially leading to materials with interesting photophysical properties. Furthermore, pyrazole-based ligands are effective in forming coordination complexes with various metal ions, which can exhibit remarkable electronic properties and serve as building blocks for functional coordination polymers. researchgate.net

Photochromic Materials

Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms with different absorption spectra upon exposure to electromagnetic radiation. This light-induced change in color has led to applications in smart windows, optical data storage, and molecular switches.

The general mechanism for photochromism in some pyrazole-related systems involves the light-induced isomerization or rearrangement of the molecular structure, leading to a change in the electronic conjugation and, consequently, the absorption of visible light. The presence of electron-withdrawing groups, such as the nitro group in the subject compound, can significantly influence the electronic properties and may play a role in potential photochromic activity.

Optoelectronic Properties (e.g., Non-Linear Optical (NLO) properties)

Optoelectronic materials interact with light to produce an electronic effect or vice versa. A key area within this field is non-linear optics (NLO), where materials exhibit a nonlinear response to the intensity of light. Such materials are crucial for applications like frequency conversion, optical switching, and data storage. researchgate.net

The investigation of pyrazole derivatives for NLO applications is a growing field of study. researchgate.netrsc.org The conjugated π-electron system of the pyrazole ring can give rise to significant photoluminescence, frequency doubling, and electrochemical properties. ias.ac.in Although direct experimental data for this compound is not available, theoretical and experimental studies on other pyrazoline derivatives have shown their potential as NLO materials. researchgate.net For example, some pyrazoline derivatives have been found to possess third-order nonlinear optical properties, with measurable nonlinear absorption and refraction. researchgate.net

Table 1: Non-Linear Optical Properties of a Representative Pyrazoline Derivative

PropertyValueConditions
Nonlinear Absorption (β)1.94 x 10⁻¹¹ m/WIntensity (I₀) = 4.49 GW/cm²

This data is for a different pyrazoline derivative and is presented for illustrative purposes to show the potential NLO properties of this class of compounds. researchgate.net

Energetic Materials Research (for polynitropyrazole derivatives)

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. Research in this area focuses on developing new materials with high performance, low sensitivity, and improved environmental credentials. Polynitropyrazoles, a class to which this compound belongs, are of significant interest in this field. nih.govnih.gov

Nitrated-pyrazole-based compounds are attractive as energetic materials due to their high heat of formation, high density, and good thermal stability. nih.govnih.gov The presence of multiple nitro groups on the pyrazole ring contributes to a high oxygen balance and detonation performance. nih.gov The decomposition of these nitrogen-rich compounds often produces environmentally benign dinitrogen (N₂) gas. researchgate.net

Recent advances in the synthesis of nitrated-pyrazole based energetic compounds have led to materials with promising properties. nih.govmdpi.com For example, some polynitropyrazole derivatives have been synthesized and characterized, showing a range of thermal stabilities and sensitivities. researchgate.net The introduction of different functional groups onto the pyrazole ring allows for the fine-tuning of the energetic properties. mdpi.com While specific energetic performance data for this compound is not available in the reviewed literature, its structure as a nitro- and chloro-substituted pyrazole suggests it would be of interest in this area of research. The development of new pyrazole energetic materials, including their salts, is an active area of investigation, with some compounds showing detonation performances comparable to widely used explosives like RDX. rsc.org

Table 2: Properties of Representative Mononitropyrazoles

CompoundMelting Point (°C)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
4-Nitropyrazole (4-NP)163–1651.526.6818.81

This data is for a related mononitropyrazole and is presented for context. nih.gov

Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. researchgate.net Pyrazole-based ligands have been used to create a wide variety of metal complexes with applications in catalysis. rsc.orgbohrium.comrsc.org The ability to substitute the pyrazole ring at various positions allows for the design of ligands with specific steric and electronic properties, which in turn influences the catalytic activity of the resulting metal complex. researchgate.net

Although there is no specific information on the use of this compound as a ligand, the general principles of pyrazole-based ligand design are well-established. Pyrazole derivatives can act as ligands in various catalytic reactions, including oxidation and polymerization. bohrium.comnih.gov For instance, pyrazole-based ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.orgnih.gov Copper complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. bohrium.com

The this compound molecule possesses several potential coordination sites, including the pyrazole nitrogen atoms and the oxygen atom of the methanol (B129727) group. This could allow it to act as a versatile ligand for a range of metal ions, forming complexes with potential catalytic applications. The electron-withdrawing nitro and chloro groups would modulate the electron density on the pyrazole ring, which could be used to tune the catalytic properties of the metal center.

Future Perspectives and Challenges in 5 Chloro 4 Nitro 1h Pyrazol 3 Yl Methanol Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of synthetic methodologies for (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol is crucial for enabling broader research and application. Current synthetic strategies for related pyrazoles often rely on multi-step processes that may suffer from moderate yields and the use of harsh reagents. Future research is anticipated to focus on developing more streamlined and efficient protocols.

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a significant advantage by combining multiple synthetic steps into a single operation, thereby reducing waste, time, and resource consumption. researchgate.net Designing an MCR that brings together precursors for the pyrazole (B372694) core, the nitro group, the chloro substituent, and the methanol (B129727) functional group would represent a substantial leap in efficiency.

Advanced Catalysis: The exploration of novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanoparticles, could lead to reactions with higher selectivity and milder operating conditions. For instance, iodine-catalyzed four-component reactions have been used successfully for synthesizing pyranopyrazoles in water, highlighting a potential green catalytic approach. researchgate.net

Synthetic StrategyPotential AdvantagesRepresentative Precursors/Catalysts for Pyrazoles
Multi-Component Reactions (MCRs) High atom economy, reduced waste, operational simplicityHydrazine hydrate, β-ketoesters, aldehydes, malononitrile nih.gov
Advanced Catalysis High selectivity, mild conditions, potential for reusabilityPreyssler type heteropolyacid, Sodium benzoate, Iodine researchgate.net
Vilsmeier-Haack Reaction Effective for formylation of pyrazole rings as precursorsPhosphorus oxychloride, Dimethylformamide mdpi.comresearchgate.net
Flow Chemistry Enhanced safety, scalability, precise process controlStandard organic building blocks adapted for continuous reactors

Exploration of Diverse Derivatization Strategies

The functional groups of this compound serve as versatile handles for chemical modification, allowing for the creation of a library of novel compounds with tailored properties. Future work will undoubtedly concentrate on systematically exploring these derivatization pathways.

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast range of subsequent reactions. researchgate.net Esterification and etherification can be used to introduce lipophilic or other functional moieties.

Chloro Group (-Cl): Nucleophilic aromatic substitution (SNAr) reactions can replace the chlorine atom with various nucleophiles, such as amines, thiols, or alkoxides. This is a powerful strategy for modulating the electronic properties and biological activity of the pyrazole core. researchgate.net

Nitro Group (-NO₂): The nitro group can be reduced to an amino group (-NH₂), which is a key precursor for the synthesis of amides, sulfonamides, and diazonium salts, further expanding the chemical space accessible from the parent molecule.

Pyrazole Ring (N-H): The acidic N-H proton of the pyrazole ring can be substituted with a wide variety of groups (e.g., alkyl, aryl) to alter solubility, stability, and intermolecular interactions.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials and drug discovery. For this compound, computational tools can provide invaluable predictive insights.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometric and electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. nih.govresearchgate.net This information can help rationalize experimental observations and guide the design of derivatives with specific electronic or optical properties.

Molecular Docking and Dynamics: In the context of biological applications, molecular docking simulations can predict the binding affinity and orientation of the compound and its derivatives within the active site of a target protein. This approach is instrumental in designing more potent and selective inhibitors.

Reaction Mechanism Modeling: Computational modeling can elucidate the transition states and energy profiles of potential synthetic reactions, aiding in the optimization of reaction conditions and the prediction of product selectivity. ijrpr.com

Computational MethodApplication in Pyrazole ResearchPotential Insight for this compound
Density Functional Theory (DFT) Prediction of quantum chemical parameters, spectroscopic data, and inhibitor performance. nih.govresearchgate.netGuiding the design of derivatives with desired electronic properties for materials science.
Molecular Docking Identifying potential binding modes and affinities to biological targets.Screening for potential applications as an enzyme inhibitor in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity to design more potent analogs.Developing models to predict the activity of novel derivatives before synthesis.

Uncovering New Mechanistic Insights in Biological and Material Science Applications

A fundamental understanding of how this compound and its derivatives interact on a molecular level is essential for their rational application. Future research should aim to uncover these mechanistic details.

In material science , pyrazole derivatives have been investigated for their photochromic properties. mdpi.com Research could explore whether derivatives of this compound exhibit similar light-sensitive behavior, investigating the underlying photochemical mechanisms, such as reversible ring-opening and closing reactions. In another domain, pyrazole-based compounds have been studied as corrosion inhibitors, where they form a protective layer on metal surfaces. researchgate.net Mechanistic studies would involve a combination of electrochemical techniques and surface analysis to understand the adsorption process and the nature of the inhibitor-metal interaction. researchgate.net

In biological applications , if a derivative shows, for example, anticonvulsant activity, mechanistic studies would focus on identifying its molecular target (e.g., ion channels, receptors) and elucidating the downstream effects on neuronal signaling pathways. researchgate.net

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic research, demanding methodologies that are safer, more efficient, and less impactful on the environment. The future synthesis of this compound and its analogs will need to align with these principles.

Green Solvents: A major focus will be on replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, supercritical fluids, or deep eutectic solvents (DESs). thieme-connect.comthieme-connect.com DESs, in particular, are gaining attention as they are often biodegradable, non-toxic, and can act as both solvent and catalyst. thieme-connect.com

Energy-Efficient Methodologies: The use of alternative energy sources such as ultrasound and microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov Ultrasound-assisted synthesis has been shown to dramatically improve yields for certain substituted isoxazole and pyrazole derivatives. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (i.e., high atom economy), such as addition and cycloaddition reactions, will be prioritized over substitution or elimination reactions that generate stoichiometric byproducts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-chloro-4-nitro-1H-pyrazol-3-yl)methanol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated pyrazole precursors. For example, chloro-nitro pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions . Key steps include:

  • Nitro-group introduction : Nitration using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.

  • Hydroxymethylation : Alcohol functionalization via Mannich reactions or reduction of ester intermediates (e.g., using LiAlH₄ in anhydrous THF) .

  • Optimization : Reaction time (4–16 hours), temperature (reflux at 70–80°C), and solvent polarity (ethanol or DMF) significantly impact yield and purity. TLC and NMR are used for real-time monitoring .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C65–70≥95%
ChlorinationPOCl₃, 110°C80–85≥98%
HydroxymethylationLiAlH₄, THF, reflux60–65≥90%

Q. How is the molecular structure of this compound validated?

  • Methodology : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., hydroxyl protons at δ 4.8–5.2 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between pyrazole and nitro groups) .
  • FT-IR : Confirms functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodology :

  • Solubility : Assessed in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and water (<1 mg/mL) via gravimetric analysis .
  • Stability : Degrades under UV light (t₁/₂ = 48 hours) but stable at –20°C for >6 months.
  • pKa : Estimated at 8.2 (hydroxyl group) using potentiometric titration .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of the nitro and chloro groups?

  • Methodology :

  • DFT Calculations : HOMO-LUMO analysis shows nitro groups act as electron-withdrawing moieties, increasing electrophilicity at C-3. Chlorine enhances stability via inductive effects .
  • Kinetic Studies : Nitro reduction (e.g., using Pd/C/H₂) proceeds 30% faster in polar aprotic solvents (DMF vs. ethanol) due to solvation effects .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Case Study : Conflicting ¹³C NMR shifts for C-3 (δ 140–145 ppm in different solvents):

  • Resolution : Use deuterated DMSO to minimize solvent shielding effects. Cross-validate with HSQC and HMBC for 2D correlation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Cytotoxicity : MTT assay (IC₅₀ = 12–15 µM in HeLa cells) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR IC₅₀ = 0.8 µM) using fluorescence polarization .
    • Data Table :
AssayTargetIC₅₀/EC₅₀ (µM)Mechanism
MTTHeLa12–15Apoptosis via caspase-3
KinaseEGFR0.8Competitive ATP binding

Q. How can computational modeling predict metabolic pathways?

  • Methodology :

  • ADMET Prediction : SwissADME predicts high intestinal absorption (HIA >90%) but CYP3A4-mediated metabolism.
  • Docking Studies : Glide/SP docking into COX-2 (PDB: 5KIR) identifies H-bonding with Tyr385 and Val523 .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for hydroxymethylation to avoid ester hydrolysis .
  • Characterization : Combine XRD with dynamic NMR to resolve tautomerism in the pyrazole ring .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol
Reactant of Route 2
Reactant of Route 2
(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.